Boc-L-beta-homoisoleucine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

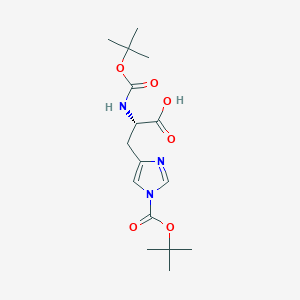

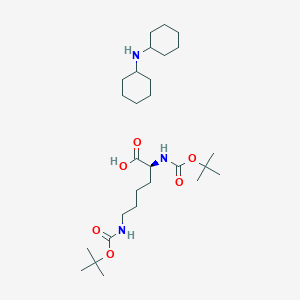

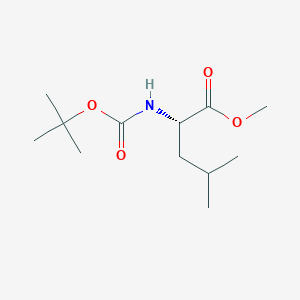

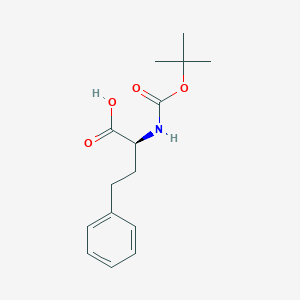

Boc-L-beta-homoisoleucine is a specialty product used for proteomics research . It has a molecular formula of C12H23NO4 and a molecular weight of 245.32 .

Synthesis Analysis

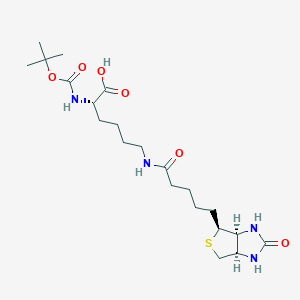

The synthesis of Boc-L-beta-homoisoleucine involves the coupling of Boc-β-Ala with H-His(Bn)-OMe using CDI as a coupling agent . The fully protected carnosine analogue, Boc-β-Ala-His(Bn)-OMe, is produced in an 83% yield following purification by column chromatography .Molecular Structure Analysis

The molecular structure of Boc-L-beta-homoisoleucine is represented by the formula C12H23NO4 . It has an average mass of 245.315 Da and a monoisotopic mass of 245.162704 Da .Physical And Chemical Properties Analysis

Boc-L-beta-homoisoleucine has a density of 1.046 g/cm3 . Its boiling point is predicted to be 374.3°C . The melting point is not available .Wissenschaftliche Forschungsanwendungen

Photocatalysis and Environmental Applications

Research into (BiO)2CO3-based photocatalysts, which share conceptual relevance with the study of complex organic compounds like Boc-L-beta-homoisoleucine, underscores the potential of these materials in environmental remediation and energy conversion. These photocatalysts have been applied in degrading pollutants and splitting water to generate hydrogen, a clean energy source. Such materials, due to their unique intergrowth texture and wide bandgap, offer insights into modifying organic compounds for enhanced photocatalytic performance under visible light, which could extend to the optimization of Boc-L-beta-homoisoleucine derivatives for environmental applications (Ni, Sun, Zhang, & Dong, 2016).

Biosensors and Diagnostic Tools

The development of electrochemical biosensors based on compounds like ferroceneboronic acid and its derivatives, which can bind selectively to sugars and other biological molecules, demonstrates the importance of chemically active compounds in medical diagnostics. By analogy, Boc-L-beta-homoisoleucine could be functionalized or incorporated into sensors to detect specific biomolecules, offering new avenues for non-enzymatic biosensing technologies (Wang, Takahashi, Du, & Anzai, 2014).

Drug Delivery and Biomedical Engineering

In the realm of drug delivery and biomedical materials, the exploration of poly(glutamic acid) and poly(lysine) for fabricating biodegradable, water-soluble, and non-toxic materials points to the significant potential of using amino acid derivatives, like Boc-L-beta-homoisoleucine, in creating novel bioactive materials. These compounds could be tailored for specific interactions with biological systems, enhancing the delivery of therapeutic agents or serving as scaffolds for tissue engineering (Shih, Van, & Shen, 2004).

Safety And Hazards

The safety data sheet for Boc-L-beta-homoisoleucine suggests that if user operations generate dust, fume, or mist, ventilation should be used to keep exposure to airborne contaminants below the exposure limit . Hygiene measures such as washing hands after handling and before eating, smoking, using the lavatory, and at the end of the day are recommended .

Eigenschaften

IUPAC Name |

(3R,4S)-4-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO4/c1-6-8(2)9(7-10(14)15)13-11(16)17-12(3,4)5/h8-9H,6-7H2,1-5H3,(H,13,16)(H,14,15)/t8-,9+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMRZYYUYDQRCEO-DTWKUNHWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(CC(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](CC(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-L-beta-homoisoleucine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![L-Histidine, N-[(1,1-dimethylethoxy)carbonyl]-1-(phenylmethyl)-](/img/structure/B558302.png)

![L-Histidine, N-[(1,1-dimethylethoxy)carbonyl]-3-[(phenylmethoxy)methyl]-](/img/structure/B558303.png)